1-(3-chlorobenzyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one
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Description
1-(3-chlorobenzyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is a chemical compound that has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as CB-1 antagonist and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Structural and Synthetic Applications
Quinoline derivatives have been extensively studied for their structural diversity and synthetic applications. For instance, novel synthetic routes and methodologies have been developed to create various quinoline derivatives, highlighting the compound's versatility and potential as a building block in organic synthesis. The synthesis of metabolites of related compounds demonstrates the complexity and potential of quinoline derivatives for further chemical transformations, which could be applicable to "1-(3-chlorobenzyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one" for creating novel compounds with unique properties (Mizuno et al., 2006).
Pharmaceutical and Medicinal Chemistry
Quinoline derivatives are known for their potential in pharmaceutical and medicinal chemistry, particularly as antimicrobial and antitumor agents. Their structural diversity allows for the synthesis of compounds with specific biological activities. For example, novel quinoline-based compounds have shown promising antimicrobial and antimalarial activities, suggesting that derivatives like "1-(3-chlorobenzyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one" could be explored for similar applications (Parthasaradhi et al., 2015).
properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-ethoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4S/c1-2-30-19-11-12-22-21(14-19)24(27)23(31(28,29)20-9-4-3-5-10-20)16-26(22)15-17-7-6-8-18(25)13-17/h3-14,16H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSUWMORFMSSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-ethoxyquinolin-4-one |
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